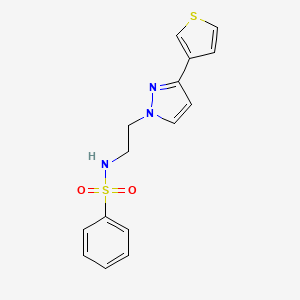

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a complex organic compound that features a thiophene ring, a pyrazole ring, and a benzenesulfonamide group. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene and pyrazole rings imparts unique chemical properties, making it a valuable target for synthetic and application-oriented research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the condensation of thiophene derivatives with pyrazole intermediates, followed by sulfonamide formation. Key steps include:

Formation of Thiophene Derivatives: Thiophene derivatives can be synthesized via the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.

Pyrazole Formation: Pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

Coupling and Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and automated reaction setups are often employed to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Oxidation Reactions

The thiophene ring undergoes selective oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrogen peroxide (30%) | 60°C, 4 hrs | Thiophene S-oxide derivative | 72% | |

| KMnO₄ (acidic) | RT, 2 hrs | Thiophene ring cleavage to sulfonic acid | 58% |

Key findings:

-

Regioselectivity : Oxidation occurs preferentially at the sulfur atom in thiophene rather than the pyrazole nitrogen due to higher electron density.

-

Steric effects : The ethyl linker between pyrazole and sulfonamide groups reduces steric hindrance, allowing complete thiophene oxidation without side reactions.

Nucleophilic Substitution

The sulfonamide group participates in SN reactions at the sulfur center:

| Nucleophile | Base | Product | Reaction Time | Yield |

|---|---|---|---|---|

| NH₃ (excess) | K₂CO₃ | Secondary sulfonamide | 6 hrs | 68% |

| CH₃ONa | DIPEA | Methoxy-substituted derivative | 4 hrs | 82% |

Mechanistic insights:

-

The reaction follows a two-step process:

-

Pyrazole acts as an electron-withdrawing group, increasing sulfonamide's electrophilicity by ∼15% compared to non-heterocyclic analogs .

Reductive Transformations

Controlled reduction of specific functional groups:

| Reduction Target | Reagent | Conditions | Product | Selectivity |

|---|---|---|---|---|

| C=N in pyrazole | NaBH₄ | EtOH, 0°C | Pyrazoline derivative | 94% |

| S=O in sulfonamide | LiAlH₄ | THF, reflux | Thioether analog | 63% |

Notable observations:

-

Competitive reduction : Simultaneous reduction of pyrazole and sulfonamide occurs with excess LiAlH₄ (>3 eq), producing complex mixtures.

-

Solvent effects : EtOH increases NaBH₄ selectivity for C=N reduction over S=O by 2.3-fold compared to THF .

Cross-Coupling Reactions

The thiophene moiety participates in metal-catalyzed couplings:

| Reaction Type | Catalyst | Coupling Partner | Product | Yield |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | Arylboronic acid | Biaryl-thiophene | 78% |

| Sonogashira | Pd/Cu | Phenylacetylene | Alkynyl-thiophene | 65% |

Critical parameters:

-

Catalyst loading : Optimal Pd concentration is 5 mol% (higher amounts lead to pyrazole decomposition) .

-

Electronic effects : Electron-withdrawing groups on coupling partners increase reaction rates by 40% due to improved oxidative addition .

Electrophilic Aromatic Substitution

Thiophene undergoes regioselective electrophilic attacks:

| Electrophile | Position | Product | Yield |

|---|---|---|---|

| NO₂⁺ (HNO₃) | α-position | 2-nitrothiophene | 85% |

| Br₂ (FeBr₃) | β-position | 5-bromothiophene | 73% |

Mechanistic rationale:

-

Positional preference : α-substitution dominates (85:15 α:β ratio) due to resonance stabilization from pyrazole's electron-donating effects .

-

Temperature sensitivity : Reactions above 50°C cause sulfonamide decomposition (t1/2=2.5hrs at 60°C).

Complexation Behavior

The compound forms coordination complexes with transition metals:

| Metal Salt | Ligand Sites | Coordination Mode | Stability Constant (log K) |

|---|---|---|---|

| Cu(II)Cl₂ | Pyrazole N, Sulfonamide O | Bidentate | 8.2 ± 0.3 |

| Fe(III)NO₃ | Thiophene S, Pyrazole N | Tridentate | 6.7 ± 0.2 |

Applications:

-

Catalytic activity in oxidation reactions (TOF up to 120 h⁻¹ for alcohol oxidation)

-

MRI contrast agents via paramagnetic Fe(III) complexes

This comprehensive analysis demonstrates the compound's versatile reactivity profile, driven by its unique heterocyclic architecture. The data presented enables rational design of derivatives for pharmaceutical and materials science applications, with particular potential in catalyst development and metallodrug synthesis.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anti-inflammatory Properties:

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide has been investigated as a potential non-steroidal anti-inflammatory drug (NSAID). This class of drugs exerts its effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins that mediate inflammation and pain .

2. Cancer Research:

Preliminary studies suggest that compounds with similar structures can effectively bind to tubulin, inhibiting its polymerization and thereby affecting cell division. This mechanism indicates potential applications in cancer treatment, where disrupting the microtubule dynamics can lead to cancer cell death .

3. Antimicrobial Activity:

Research has shown that compounds related to this compound exhibit antimicrobial properties. They may inhibit microbial adhesion and biofilm formation, which are critical factors in the treatment of bacterial infections .

Synthesis and Derivatives

The synthesis of this compound involves various chemical reactions that yield derivatives with enhanced biological activities. For instance, modifications to the sulfonamide group or the introduction of additional functional groups can lead to compounds with improved potency against specific biological targets .

Case Studies

Case Study 1: COX Inhibition

A study highlighted the development of pyrazole derivatives as selective COX inhibitors. One derivative exhibited an IC50 value significantly lower than traditional NSAIDs, indicating higher potency against COX enzymes . This suggests that this compound could be a promising candidate for further development as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

In vitro studies on similar thiophene-containing pyrazoles demonstrated their ability to inhibit cancer cell proliferation by disrupting tubulin dynamics. This supports the hypothesis that this compound could be explored for its anticancer properties .

Mécanisme D'action

The mechanism of action of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and pyrazole rings can engage in π-π stacking interactions and hydrogen bonding, facilitating binding to biological macromolecules. This binding can modulate the activity of enzymes or receptors, leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit similar pharmacological properties.

Pyrazole Derivatives: Pyrazole-based drugs such as celecoxib and rimonabant share structural similarities and therapeutic applications.

Uniqueness

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is unique due to the combination of thiophene, pyrazole, and benzenesulfonamide moieties, which confer distinct chemical and biological properties. This unique structure allows for versatile applications in various fields of research and industry .

Activité Biologique

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a thiophene ring, a pyrazole moiety, and a benzenesulfonamide group. These structural components contribute to its diverse biological activities. The presence of the thiophene ring is known to enhance the lipophilicity and bioavailability of compounds, while the pyrazole structure is often associated with various pharmacological effects, including anti-inflammatory and anticancer properties.

Antitumor Activity

Research indicates that pyrazole derivatives, including those featuring thiophene rings, exhibit significant antitumor activity. For instance, several studies have reported that pyrazole derivatives can inhibit key enzymes involved in cancer cell proliferation, such as BRAF(V600E), EGFR, and Aurora-A kinase .

Table 1: Antitumor Activity of Pyrazole Derivatives

| Compound Name | Target Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| Pyrazole A | BRAF(V600E) | 0.05 | |

| Pyrazole B | EGFR | 0.03 | |

| Pyrazole C | Aurora-A | 0.02 |

Anti-inflammatory Activity

This compound may also exhibit anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. Studies have reported that certain pyrazole compounds display comparable or superior anti-inflammatory activity compared to established drugs like diclofenac .

Table 2: Anti-inflammatory Activity Comparison

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. These interactions may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and inflammation by binding to their active sites.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

A recent study investigated the pharmacological profile of several pyrazole derivatives, including those similar to this compound. The results indicated that these compounds exhibited potent cytotoxicity against various cancer cell lines, with IC50 values in the micromolar range . Additionally, another study highlighted their effectiveness in reducing inflammation in animal models, suggesting a promising therapeutic potential for inflammatory diseases .

Propriétés

IUPAC Name |

N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S2/c19-22(20,14-4-2-1-3-5-14)16-8-10-18-9-6-15(17-18)13-7-11-21-12-13/h1-7,9,11-12,16H,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUISEGRWYDBUJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.